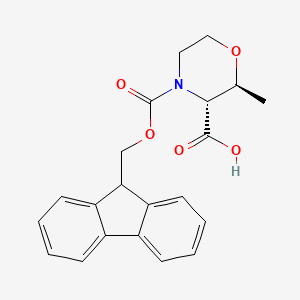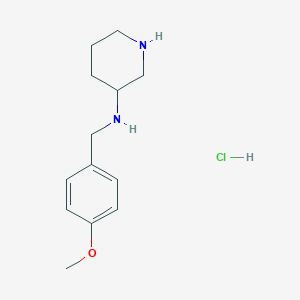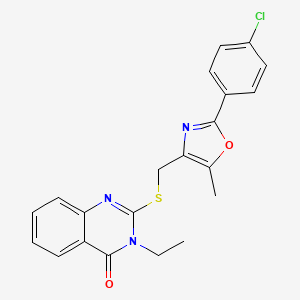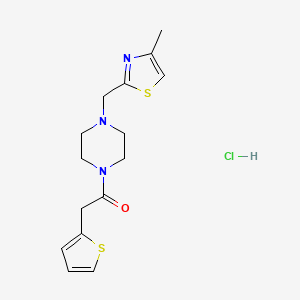
2-(4-methylcyclohexyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C9H18O. It is a colorless liquid with a mild odor and is used in various chemical applications. This compound is part of the alcohol family and features a cyclohexane ring substituted with a methyl group and an ethanol side chain.
Wirkmechanismus
Target of Action
It is structurally similar to ethanol, which is known to interact with several targets in the body, including alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . These enzymes play a crucial role in the metabolism of ethanol and other xenobiotics .
Mode of Action
Ethanol alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . It is also metabolized by the hepatic enzyme alcohol dehydrogenase .
Biochemical Pathways
Ethanol, a structurally similar compound, is known to be converted into acetyl-coa, a central precursor for myriad biochemicals, and atp, a key molecule important for powering biochemical pathways .
Pharmacokinetics
Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .
Result of Action
Ethanol, a structurally similar compound, promotes ordered structure in protein molecules, leading to an increase of helix content and turns but also increased aggregation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methylcyclohexyl)ethanol. For instance, the hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol . Additionally, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-methylcyclohexyl)ethan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexyl acetate using catalysts such as Cu2Zn1.25/Al2O3 . This method involves the esterification of acetic acid and cyclohexene to form cyclohexyl acetate, which is then hydrogenated to yield cyclohexanol and ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of Zn-promoted Cu/Al2O3 catalysts has been shown to improve the activity and selectivity of the reaction, resulting in high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like hydrogen halides (HCl, HBr, HI).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrogen halides (HCl, HBr, HI)
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexane derivatives
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
2-(4-methylcyclohexyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanol
- 4-Methylcyclohexanol
- Cyclohexaneethanol
Uniqueness
2-(4-methylcyclohexyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
2-(4-methylcyclohexyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8-2-4-9(5-3-8)6-7-10/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIORXFCYDCJZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2832093.png)
![2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2832098.png)
![(5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2832099.png)
![methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2832100.png)
![5-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2832101.png)


![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2832106.png)



![Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2832111.png)
![3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832113.png)
![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832115.png)
